molecular formula C10H4F2N2S B12843881 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile

Katalognummer: B12843881
Molekulargewicht: 222.22 g/mol
InChI-Schlüssel: KBMDHPPATYORFG-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) typically involves the reaction of 2-aminobenzenethiol with appropriate fluorinated acrylonitrile derivatives. One common method is the condensation of 2-aminobenzenethiol with 2,3-difluoroacrylonitrile under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound), often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The difluoroacrylonitrile moiety provides additional sites for chemical modification, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C10H4F2N2S

Molekulargewicht

222.22 g/mol

IUPAC-Name

(E)-3-(1,3-benzothiazol-2-yl)-2,3-difluoroprop-2-enenitrile

InChI

InChI=1S/C10H4F2N2S/c11-6(5-13)9(12)10-14-7-3-1-2-4-8(7)15-10/h1-4H/b9-6+

InChI-Schlüssel

KBMDHPPATYORFG-RMKNXTFCSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/F

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.